Cas no 2097919-98-5 (N-(4-methylidenecyclohexyl)isoquinoline-1-carboxamide)

N-(4-methylidenecyclohexyl)isoquinoline-1-carboxamide is a specialized organic compound featuring a fused isoquinoline carboxamide scaffold linked to a 4-methylidenecyclohexyl moiety. This structure imparts unique reactivity and potential binding affinity, making it valuable in medicinal chemistry and pharmaceutical research. The methylidene group enhances electrophilic character, facilitating selective modifications, while the isoquinoline core offers a rigid, planar framework suitable for interactions with biological targets. Its well-defined stereochemistry and synthetic versatility enable precise derivatization for structure-activity relationship studies. The compound is particularly relevant in kinase inhibitor development and other therapeutic applications requiring heterocyclic scaffolds. High purity and stability ensure consistent performance in research settings.
N-(4-methylidenecyclohexyl)isoquinoline-1-carboxamide structure
2097919-98-5 structure
Product Name:N-(4-methylidenecyclohexyl)isoquinoline-1-carboxamide
CAS No:2097919-98-5
MF:C17H18N2O
MW:266.337624073029
CID:5469552
Update Time:2025-06-15

N-(4-methylidenecyclohexyl)isoquinoline-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-methylidenecyclohexyl)isoquinoline-1-carboxamide
    • Inchi: 1S/C17H18N2O/c1-12-6-8-14(9-7-12)19-17(20)16-15-5-3-2-4-13(15)10-11-18-16/h2-5,10-11,14H,1,6-9H2,(H,19,20)
    • InChI Key: ASVMRSSRCUIOJJ-UHFFFAOYSA-N
    • SMILES: O=C(C1C2C=CC=CC=2C=CN=1)NC1CCC(=C)CC1

Computed Properties

  • Exact Mass: 266.141913202 g/mol
  • Monoisotopic Mass: 266.141913202 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 369
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 266.34
  • XLogP3: 3.3
  • Topological Polar Surface Area: 42

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Additional information on N-(4-methylidenecyclohexyl)isoquinoline-1-carboxamide

Introduction to N-(4-methylidenecyclohexyl)isoquinoline-1-carboxamide (CAS No. 2097919-98-5)

N-(4-methylidenecyclohexyl)isoquinoline-1-carboxamide, a compound with the CAS number 2097919-98-5, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The unique combination of a cyclohexyl moiety and an isoquinoline core, further functionalized with a carboxamide group, positions this compound as a promising candidate for further exploration.

The structural motif of N-(4-methylidenecyclohexyl)isoquinoline-1-carboxamide is highly intriguing and warrants detailed examination. The presence of the 4-methylidenecyclohexyl group introduces a rigid, cyclic structure that can influence the compound's pharmacokinetic properties. This feature is particularly relevant in the context of drug design, where steric and electronic factors play a crucial role in determining biological activity. The isoquinoline core, on the other hand, is well-documented for its presence in various bioactive natural products and pharmacologically relevant compounds.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions, which has been instrumental in understanding the potential of N-(4-methylidenecyclohexyl)isoquinoline-1-carboxamide. Molecular docking studies have suggested that this compound may exhibit binding affinity to certain biological targets, making it a valuable scaffold for developing novel therapeutic agents. The carboxamide functional group further enhances its potential by providing a site for further chemical modification, allowing for the creation of derivatives with tailored properties.

In the realm of medicinal chemistry, the development of new scaffolds is essential for overcoming resistance mechanisms and improving treatment outcomes. N-(4-methylidenecyclohexyl)isoquinoline-1-carboxamide aligns with this objective by offering a structurally unique entity that can be explored for various therapeutic indications. Current research is focused on elucidating its mechanism of action and evaluating its efficacy in preclinical models. Preliminary studies have shown promising results in terms of bioavailability and target engagement, which are critical parameters for any potential drug candidate.

The synthesis of N-(4-methylidenecyclohexyl)isoquinoline-1-carboxamide presents both challenges and opportunities for synthetic chemists. The complex nature of the molecule requires careful planning and execution to ensure high yield and purity. Advances in synthetic methodologies, such as transition metal-catalyzed reactions and asymmetric synthesis, have made it feasible to construct such intricate structures with greater ease. These techniques not only improve efficiency but also allow for greater control over stereochemistry, which is crucial for biological activity.

The isoquinoline scaffold has been extensively studied for its role in various pharmacological contexts. Its ability to interact with biological targets such as enzymes and receptors makes it a versatile platform for drug design. By incorporating the 4-methylidenecyclohexyl group into the isoquinoline framework, N-(4-methylidenecyclohexyl)isoquinoline-1-carboxamide inherits these properties while adding unique characteristics due to the additional substituent. This combination holds promise for developing compounds with enhanced potency and selectivity.

One of the key areas of interest in the study of N-(4-methylidenecyclohexyl)isoquinoline-1-carboxamide is its potential application in treating neurological disorders. Isoquinoline derivatives have shown promise in preclinical models as modulators of neurotransmitter systems. The structural features of this compound suggest that it may interact with receptors or enzymes involved in neurodegenerative diseases, offering a new avenue for therapeutic intervention. Further research is needed to fully understand its potential in this context.

Ethical considerations are paramount when conducting research involving pharmaceutical compounds like N-(4-methylidenecyclohexyl)isoquinoline-1-carboxamide. Ensuring that all experiments are conducted responsibly and with appropriate safeguards is essential for maintaining public trust and advancing scientific knowledge responsibly. Collaborative efforts between academia and industry are crucial for translating laboratory findings into tangible benefits for patients worldwide.

The future prospects for N-(4-methylidenecyclohexyl)isoquinoline-1-carboxamide are promising, given its unique structural features and potential biological activities. Continued research efforts will focus on optimizing its synthesis, evaluating its pharmacological profile, and exploring new therapeutic applications. As our understanding of molecular interactions grows, so too will our ability to harness compounds like this one to address unmet medical needs.

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